Structural Differentiation from the 3-Methyl-Pyrazole Analog: Absence of Steric Hindrance at the Pyrazole C3 Position
The target compound (CAS 1183817-12-0) lacks the methyl substituent at the pyrazole C3 position that is present in the closest catalogued analog, 4,6-Dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 1182778-83-1). The unsubstituted pyrazole NH of the target compound provides an additional hydrogen-bond donor that is sterically unobstructed, whereas the 3-methyl analog introduces steric bulk adjacent to the methylene linker, which may restrict rotational freedom and alter the vector of the pyrazole ring relative to the dihydropyridine core . No head-to-head biological comparison between these two compounds has been published.
| Evidence Dimension | Pyrazole C3 substituent (presence/absence of methyl group) |
|---|---|
| Target Compound Data | No substituent at pyrazole C3; free NH present; MW 246.27 g/mol |
| Comparator Or Baseline | CAS 1182778-83-1: methyl group at pyrazole C3; MW 260.29 g/mol |
| Quantified Difference | ΔMW = −14.02 g/mol; one additional H-bond donor (pyrazole NH) in target compound |
| Conditions | Structural comparison based on chemical identity; no comparative biological assay data available |
Why This Matters
The additional hydrogen-bond donor capacity and reduced steric bulk of the target compound may confer distinct binding profiles to protein targets that accommodate an unsubstituted pyrazole, making it the preferred choice for medicinal chemistry campaigns targeting shallow or polar binding pockets.
